![molecular formula C18H16ClN3O3S B2976800 3-[(4-chlorophenyl)sulfanyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 895480-22-5](/img/structure/B2976800.png)
3-[(4-chlorophenyl)sulfanyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-chlorophenyl)sulfanyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide is a synthetic organic compound that features a unique combination of functional groups, including a chlorophenyl sulfanyl group, a methoxyphenyl oxadiazole moiety, and a propanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)sulfanyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide typically involves multiple steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, 3-methoxybenzoic acid can be reacted with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with a suitable dehydrating agent like phosphorus oxychloride to yield the 1,3,4-oxadiazole ring.
-
Introduction of the Chlorophenyl Sulfanyl Group: : The chlorophenyl sulfanyl group can be introduced via a nucleophilic substitution reaction. 4-chlorothiophenol can be reacted with a suitable alkylating agent to form the desired sulfanyl derivative.
-
Coupling of the Oxadiazole and Sulfanyl Derivatives: : The final step involves coupling the oxadiazole derivative with the chlorophenyl sulfanyl derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nitric acid, bromine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the oxadiazole ring is particularly noteworthy, as this moiety is known for its bioactivity.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structural features suggest potential interactions with biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-[(4-chlorophenyl)sulfanyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The oxadiazole ring could facilitate binding to biological targets, while the chlorophenyl and methoxyphenyl groups may enhance its interaction with hydrophobic pockets in proteins.
相似化合物的比较
Similar Compounds
- 3-[(4-chlorophenyl)sulfanyl]propanoic acid
- 3-[(4-chlorophenyl)sulfanyl]butanoic acid
- 3-[(carboxymethyl)sulfanyl]propanoic acid
Uniqueness
Compared to similar compounds, 3-[(4-chlorophenyl)sulfanyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide stands out due to the presence of the oxadiazole ring, which imparts unique chemical and biological properties
属性
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c1-24-14-4-2-3-12(11-14)17-21-22-18(25-17)20-16(23)9-10-26-15-7-5-13(19)6-8-15/h2-8,11H,9-10H2,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGXSTKRLDUANN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
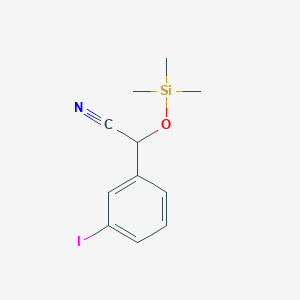
![3-benzyl-5-(3-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2976720.png)
![Ethyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetate](/img/structure/B2976723.png)
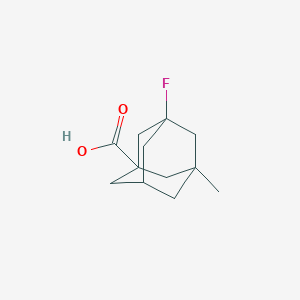
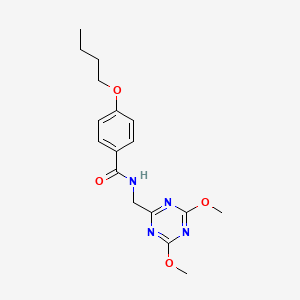
![4-fluoro-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B2976726.png)
![3-(2-(naphthalen-2-yloxy)ethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2976730.png)
![3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine](/img/structure/B2976731.png)
![2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-N-[(furan-2-yl)methyl]-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2976732.png)
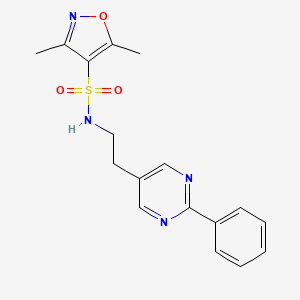
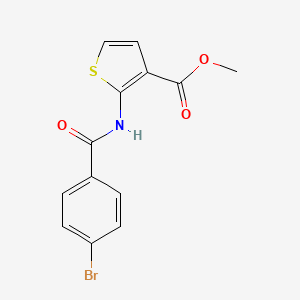
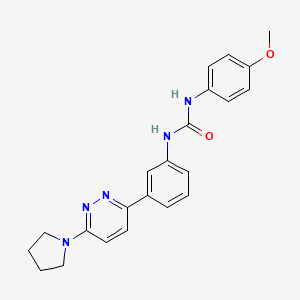

![5-(2-(indolin-1-yl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2976740.png)
